molecular formula C18H16BrNO3 B166554 (S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one CAS No. 1207989-32-9

(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one

Cat. No. B166554
M. Wt: 374.2 g/mol
InChI Key: QKFKQBZNBAWXGG-INIZCTEOSA-N
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Description

Oxazolidin-2-ones are a type of organic compound that belong to the class of heterocyclic compounds . They are synthesized through various methods, including [3 + 2] annulation of p-quinamines with CO2 . These compounds are often used as intermediates in the synthesis of other complex organic compounds .


Synthesis Analysis

The synthesis of oxazolidin-2-ones involves [3 + 2] annulation of p-quinamines with CO2 . This process is efficient and environmentally friendly, producing good to excellent yields . It can be performed on a gram scale and can tolerate a wide range of functional groups .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by X-ray crystallography . This technique provides detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

Oxazolidin-2-ones are involved in various chemical reactions. For example, they can be produced via [3 + 2] annulation of p-quinamines with CO2 . This reaction is catalyzed by triethylenediamine (DABCO) .

Scientific Research Applications

Crystal Structures and Weak Intermolecular Interactions

The compound's derivatives, specifically the 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one variants, have been synthesized and analyzed for their crystal structures. These structures exhibit different symmetries and packings, ensured by a combination of non-covalent interactions, including π/π stacking against CH/π hydrogen bonds. This study is significant for understanding the structural nuances and intermolecular interactions of such compounds (Hattab et al., 2010).

Synthesis and Derivative Formation

The compound's derivatives, specifically 3H-1,3-oxazol-2-one and its N-formyl derivative, have been synthesized, and their preparation methods have been improved and discussed. The study also delves into the mechanism of the reactions involved, offering insights into the chemistry of this compound and its derivatives (Tavernier et al., 2010).

Structural and Photophysical Properties

The synthesis of a new Schiff base from the compound and its structural analysis through single-crystal X-ray have been performed. Moreover, the study investigates the photophysical properties of the synthesized compound in various solvents, indicating potential applications in organic light-emitting devices and nonlinear optical materials. Ground and excited state dipole moments are determined, offering valuable data for material science applications (Kumari et al., 2016).

properties

IUPAC Name

(4S)-4-benzyl-3-[2-(3-bromophenyl)acetyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-15-8-4-7-14(9-15)11-17(21)20-16(12-23-18(20)22)10-13-5-2-1-3-6-13/h1-9,16H,10-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFKQBZNBAWXGG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC(=CC=C2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Kim, JY Kim, KS Song, J Kim, J Lee - Tetrahedron, 2007 - Elsevier
Being obese has various health problems that are related to type 2 diabetes mellitus, cardiovascular disease, hypertension, hyperlipidemia, and fibrinolytic abnormalities. Merck's …
Number of citations: 16 www.sciencedirect.com
RA Lippa, J Barrett, S Pal, JE Rowedder… - European Journal of …, 2020 - Elsevier
Integrins α v β 5 and α v β 3 are closely related, proangiogenic members of the wider RGD-binding integrin family. Due to their high sequence homology, the development of α v β 5 -…
Number of citations: 6 www.sciencedirect.com

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